molecular formula C20H27ClN6O2S B10828163 Vociprotafib CAS No. 2172652-48-9

Vociprotafib

Cat. No.: B10828163
CAS No.: 2172652-48-9
M. Wt: 451.0 g/mol
InChI Key: HISJAYUQVHMWTA-BLLLJJGKSA-N
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Description

Vociprotafib is a small molecule inhibitor developed by Sanofi and Revolution Medicines Inc. It is primarily known for its role as an inhibitor of the protein tyrosine phosphatase non-receptor type 11 (SHP2). This compound is currently in clinical trials for the treatment of advanced solid tumors, including non-small cell lung cancer and colorectal cancer .

Preparation Methods

The synthesis of vociprotafib involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the correct formation of bonds and functional groups .

Industrial production methods for this compound are designed to scale up the laboratory synthesis while maintaining the purity and yield of the compound. This involves optimizing reaction conditions, using high-efficiency purification techniques, and ensuring compliance with regulatory standards for pharmaceutical production .

Chemical Reactions Analysis

Vociprotafib undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .

Scientific Research Applications

Vociprotafib has a wide range of scientific research applications, including:

Mechanism of Action

Vociprotafib exerts its effects by inhibiting the activity of SHP2, a protein tyrosine phosphatase involved in the activation of the RAS-RAF-MEK-ERK signaling pathway. This pathway is often hyperactivated in tumors, leading to uncontrolled cell growth and proliferation. By inhibiting SHP2, this compound blocks the activation of this pathway, thereby reducing tumor growth and promoting cancer cell death .

Comparison with Similar Compounds

Vociprotafib is unique in its specific inhibition of SHP2. Similar compounds include:

This compound stands out due to its high specificity and potency in inhibiting SHP2, making it a promising candidate for targeted cancer therapy .

Properties

CAS No.

2172652-48-9

Molecular Formula

C20H27ClN6O2S

Molecular Weight

451.0 g/mol

IUPAC Name

[6-(2-amino-3-chloropyridin-4-yl)sulfanyl-3-[(3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-5-methylpyrazin-2-yl]methanol

InChI

InChI=1S/C20H27ClN6O2S/c1-11-19(30-14-3-6-24-17(23)15(14)21)26-13(9-28)18(25-11)27-7-4-20(5-8-27)10-29-12(2)16(20)22/h3,6,12,16,28H,4-5,7-10,22H2,1-2H3,(H2,23,24)/t12-,16+/m0/s1

InChI Key

HISJAYUQVHMWTA-BLLLJJGKSA-N

Isomeric SMILES

C[C@H]1[C@H](C2(CCN(CC2)C3=NC(=C(N=C3CO)SC4=C(C(=NC=C4)N)Cl)C)CO1)N

Canonical SMILES

CC1C(C2(CCN(CC2)C3=NC(=C(N=C3CO)SC4=C(C(=NC=C4)N)Cl)C)CO1)N

Origin of Product

United States

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